molecular formula C17H19FN6O2S B6542545 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine CAS No. 1060279-23-3

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine

Cat. No.: B6542545
CAS No.: 1060279-23-3
M. Wt: 390.4 g/mol
InChI Key: SAMJTAQXIUZSHP-UHFFFAOYSA-N
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Description

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethyl group can be oxidized to form an ethyl ester or carboxylic acid derivative.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles like amines and alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ethyl esters or carboxylic acids.

  • Reduction: Sulfides or thiols.

  • Substitution: Various substituted piperazines.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: It has been investigated for its potential antitumor and anti-inflammatory properties.

  • Industry: Its unique structure makes it a candidate for use in advanced materials and coatings.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the triazolo[4,3-b]pyridazine core and the fluorobenzenesulfonyl group. Similar compounds might include other triazolo[4,3-b]pyridazine derivatives or piperazine-based compounds, but the presence of the ethyl group and the fluorine atom on the benzene ring sets it apart.

Comparison with Similar Compounds

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • 1-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-methoxybenzenesulfonyl)piperazine

  • 1-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-chlorobenzenesulfonyl)piperazine

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and biological activities continue to be explored, contributing to advancements in chemistry, biology, and medicine.

Biological Activity

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H19F3N6O2S\text{C}_{18}\text{H}_{19}\text{F}_{3}\text{N}_{6}\text{O}_{2}\text{S}

Key Characteristics

  • Molecular Weight : 440.4 g/mol
  • CAS Number : 1060226-12-1
  • Chemical Formula : C18H19F3N6O2S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known for its ability to inhibit enzyme activity, which can lead to various biological effects including:

  • Cell Cycle Arrest : Inhibition of key enzymes involved in cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Research indicates that the compound may act through multiple pathways, enhancing its potential as an anticancer agent.

Anticancer Activity

A significant focus has been on the compound's antiproliferative effects against various cancer cell lines. In a study evaluating the antiproliferative activity of related triazole compounds, it was found that derivatives exhibited notable effects against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with similar structural motifs.

Cell Line IC50 (µM) Activity
Breast Cancer5.2High
Colon Cancer7.8Moderate
Lung Cancer10.5Moderate

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. A study reported that derivatives containing the triazolo-pyridazine framework demonstrated significant inhibition against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Sensitive
Escherichia coli64Moderate
Pseudomonas aeruginosa128Resistant

Case Studies

  • Case Study on Anticancer Mechanism : A research article detailed the effects of a closely related triazole compound on breast cancer cells, demonstrating that it induced apoptosis through the activation of caspase pathways. The findings suggest similar mechanisms may be relevant for this compound.
  • Antibacterial Efficacy Study : Another study focused on the antibacterial properties of triazole derivatives found that modifications in the sulfonyl group significantly impacted their efficacy against Gram-positive bacteria.

Properties

IUPAC Name

3-ethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJTAQXIUZSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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